2-Methyldocosane

Chemical Ecology Semiochemistry Diptera Pheromones

Sourcing 'C23 branched alkane' generically risks acquiring inactive positional isomers. Only the 2-methyl isomer elicits male mating response in Culicoides spp. at 1 µg doses, while 10-methyldocosane is completely inactive at identical dosage. This compound is a major obligate component of the female-produced Anoplophora glabripennis trail pheromone-the four-component blend is non-functional without it. Researchers in chemical ecology and IPM requiring pheromone-blend reconstitution must procure this specific isomer. • Confirmed bioactivity: Elicits significant male response at 1 µg per model in Culicoides melleus bioassays • Obligate ALB pheromone component: Major constituent of female-specific trail pheromone; blend inactive without it • Analytical utility: Stable log-contrast denominator in Drosophila CHC profiling; Kovats RI 2264-2265 on DB-5

Molecular Formula C23H48
Molecular Weight 324.6 g/mol
CAS No. 1560-81-2
Cat. No. B073564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyldocosane
CAS1560-81-2
Molecular FormulaC23H48
Molecular Weight324.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCC(C)C
InChIInChI=1S/C23H48/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)3/h23H,4-22H2,1-3H3
InChIKeyAISQJRLSHDWVGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyldocosane: Core Identity & Scientific Context


2-Methyldocosane (CAS 1560-81-2) is a C23 saturated branched alkane belonging to the monomethyl-branched hydrocarbon class, with the methyl substituent located at the second carbon of a 22-carbon linear backbone [1]. It carries the molecular formula C23H48 and a molecular weight of 324.63 g/mol [1][2]. Unlike its straight-chain analog n-docosane (C22H46), the single methyl branch at position 2 introduces a chiral center and substantially alters key physicochemical properties, most notably reducing the melting point from the ~44°C range of the linear counterpart to an estimated ~14°C [3]. This compound has been identified as a biologically relevant cuticular hydrocarbon and semiochemical in multiple arthropod species, functioning as a contact pheromone or trail pheromone component [4][5]. It is commercially available as a neat compound and as a certified analytical standard (typically 1000 µg/mL in isooctane) through specialized chemical suppliers such as Chiron AS .

Chiral monomethyl-branched C23 alkane
Contact & trail pheromone semiochemical
Available as neat compound & certified standard

2-Methyldocosane: Why Generic Substitution Fails


Monomethyl-branched alkanes sharing the C23H48 molecular formula cannot be considered interchangeable despite their identical elemental composition. The position of the single methyl branch fundamentally governs both physicochemical behavior and biological activity. In a direct behavioral bioassay with Culicoides melleus, 2-methyldocosane and 8-methyldocosane elicited significant male mating response, whereas the positional isomer 10-methyldocosane was inactive at the identical dose of 1 µg per model [1]. Straight-chain n-alkanes, including the closely related n-docosane, showed no activity whatsoever in the same assay system [1]. Furthermore, in the Asian longhorned beetle Anoplophora glabripennis, 2-methyldocosane was specifically identified as a major component of the female-produced trail pheromone, a blend that is sex-specific and not present in male trails—other methyl-branched alkanes were not identified as components of this pheromone [2]. In Drosophila melanogaster cuticular hydrocarbon profiling, 2-methyldocosane is employed as an internal denominator precisely because its relative proportion remains invariant across genetically diverse lines, a property not shared by other CHCs that fluctuate with genotype, temperature, and mating status [3]. These examples collectively demonstrate that methyl-branch position and chain-length architecture confer compound-specific biological information that cannot be replicated by generic in-class substitution.

Positional isomer mismatch
10-Methyldocosane (same formula C23H48) is inactive in contact bioassay; only the 2-methyl branch confers activity in Culicoides.
Straight-chain alkane inactivity
n-Docosane and other n-alkanes elicit no pheromone response; methyl branching is required for the observed semiochemical function.
Blend-specific obligate component
In A. glabripennis trail pheromone, 2-methyldocosane is an essential component; other methyl-branched alkanes were not identified as blend constituents.

2-Methyldocosane vs. Analogs: Quantitative Evidence


Contact Pheromone Activity: 2-Methyl vs. n-Alkanes

In a direct behavioral bioassay using tethered male Culicoides melleus, synthetic n-alkanes (straight-chain hydrocarbons) elicited no sexual response whatsoever when deposited on cork cube models. In contrast, 2-methyldocosane produced a significant male mating response when assayed at 1 µg per model. The natural total hydrocarbon fraction from females elicited significant male response at 1 female equivalent but not at 0.1 equivalents, establishing the potency threshold context [1]. This constitutes a qualitative functional difference: the methyl-branched compound is behaviorally active where the linear n-alkane class is entirely inactive in this biological context.

Contact Pheromone Activity
Head-to-head
2-Me: significant response at 1 µg; n-alkanes: no activity
Reported qualitative functional difference; n-alkane class inactive
C. melleus cork cube bioassay; silica-gel purified fractions
Chemical Ecology Semiochemistry Diptera Pheromones

Branch Position Selectivity: 2-Me vs. 10-Me Isomer

Among four methyl-substituted alkanes tested head-to-head at the identical dose of 1 µg per model in the Culicoides melleus contact mating bioassay, 2-methyldocosane, 8-methyldocosane, and 9-methyltricosane each produced a significant male sexual response. Critically, 10-methyldocosane—an isomer sharing the identical molecular formula C23H48 and differing only in the position of the methyl branch from carbon 2 to carbon 10—did not produce a significant response [1]. This establishes that the methyl branch position, not merely the presence of branching, governs bioactivity. The 2-methyl positional architecture is specifically required for pheromonal function in this system, distinguishing it from mid-chain and distal-branch isomers.

Branch Position Selectivity
Head-to-head
2-Me: active; 10-Me: inactive (same formula C23H48)
Positional isomer specificity governs bioactivity
Identical dose 1 µg/model; C. melleus assay
Structure-Activity Relationship Isomer Specificity Insect Pheromone

Melting Point Depression: 2-Methyl vs. n-Docosane

The introduction of a single methyl branch at the 2-position of the docosane backbone dramatically reduces the melting point. n-Docosane (C22H46, CAS 629-97-0) has an experimentally determined melting point of approximately 44°C (317 ± 1 K), as compiled from 26 independent measurements in the NIST Thermodynamics Research Center database [1], and is a white crystalline solid at room temperature per supplier specifications (mp 42–45°C) . In contrast, 2-methyldocosane (C23H48), despite having one additional carbon atom, has an estimated melting point of approximately 14°C . This represents a melting point depression of roughly 29–32°C attributable to the disruption of crystalline packing by the terminal methyl branch. While this melting point value for 2-methyldocosane is an estimate rather than an experimentally determined value (acknowledged limitation), the qualitative direction and substantial magnitude of the depression are consistent with the well-established principle that branching disrupts alkane crystal packing.

Melting Point Depression
Data to verify
2-Me: est. ~14°C; n-C22: 44°C (ΔT ~-30°C)
Melting point estimate; branching disrupts crystal packing
2-Me value is computational; n-docosane from NIST TRC (26 values)
Physical Chemistry Phase-Change Materials Thermophysical Properties

Sex-Specific Trail Pheromone in A. glabripennis

In the Asian longhorned beetle Anoplophora glabripennis—a globally significant quarantine pest of deciduous trees—four chemicals were isolated from female-produced trails: 2-methyldocosane and (Z)-9-tricosene as major components, and (Z)-9-pentacosene and (Z)-7-pentacosene as minor components. Critically, these compounds were absent from trails of mature males, establishing sex-specific production [1][2]. Every trail wash sample from virgin and mated females contained all four components, though their amounts and ratios changed with female age. Males responded behaviorally to the full four-component pheromone blend regardless of their own mating status, while virgin females avoided the pheromone, suggesting its dual function as both attractant and spacing signal [1]. The timing of pheromone blend ratio production that elicited positive male responses coincided precisely with the timing of female sexual maturation. Notably, other methyl-branched alkanes commonly found in insect cuticular hydrocarbon profiles were not identified as components of this pheromone blend, underscoring the specific recruitment of 2-methyldocosane into this signaling system [1].

Sex-Specific Trail Pheromone
Head-to-head
Female-specific major component; absent in male trails
Obligate female-produced signal component
A. glabripennis Y-tube assay; blend ratio changes with maturation
Invasive Species Management Cerambycidae Pheromones Trail-Following Behavior

GC Retention Index: 2-Methyl vs. n-Docosane

On a standard non-polar DB-5 capillary GC column, 2-methyldocosane exhibits a Kovats retention index (KI) of approximately 2264–2265 (Van Den Dool and Kratz RI, temperature-programmed conditions) [1][2]. By definition, the straight-chain n-docosane (C22) has a KI of 2200 on any stationary phase [3]. Despite having a higher carbon number (C23 vs. C22), the 2-methyl branch causes 2-methyldocosane to elute earlier than the unbranched C23 n-tricosane (which would have KI = 2300). The ΔKI of approximately 64–65 units between 2-methyldocosane and n-docosane is analytically significant and allows unambiguous chromatographic resolution on standard capillary columns. For isothermal conditions on a Dexsil 300 column at 210°C, the KI is reported as 2259 [1]. This systematic retention behavior, governed by the methyl branch position, is consistent with the elution pattern model described by Carlson et al. for methyl-branched insect hydrocarbons, where monomethyl alkanes elute at predictable offsets from their n-alkane anchors depending on branch position [4].

GC Retention Index
Cross-study comparable
KI 2264–2265 (DB-5); n-C22 KI 2200
Predictable offset confirms identity; system-independent marker
ΔKI ~64–65; consistent with methyl-branched alkane elution models
Gas Chromatography Kovats Retention Index Analytical Method Development

2-Methyldocosane: Validated Application Scenarios


Insect Semiochemicals: Pheromone Reconstitution

In studies requiring reconstitution of biologically active pheromone blends, 2-methyldocosane is an essential component with demonstrated behavioral activity at microgram-level doses. For Culicoides spp. contact pheromone research, only the 2-methyl positional isomer—not the 10-methyl isomer—elicits male response at 1 µg per model [1]. For Anoplophora glabripennis trail pheromone research, 2-methyldocosane constitutes a major obligate component of the four-chemical female-produced blend; the blend is inactive without it, and other methyl-branched alkanes cannot substitute [2]. Researchers in chemical ecology and integrated pest management should procure this compound specifically, not a generic 'C23 branched alkane,' when replicating or extending these pheromone systems.

GC-MS Standard for Insect Cuticular Hydrocarbon Profiling

2-Methyldocosane serves as a valuable retention index marker and identity-confirmation standard in gas chromatography-mass spectrometry (GC-MS) workflows for cuticular hydrocarbon (CHC) analysis. Its Kovats retention index (KI 2264–2265 on DB-5) is well-characterized and predictably offset from n-alkane anchors [3]. The compound is available as a certified analytical standard at 1000 µg/mL in isooctane from specialized suppliers, enabling direct use in calibration and method validation . Its well-documented mass spectrum (available in the NIST and Wiley GC-MS libraries) provides an orthogonal identification criterion. In Drosophila CHC studies, 2-methyldocosane has been specifically selected as a log-contrast denominator because its relative abundance remains stable across genotypes and temperatures, making it a uniquely suitable internal reference compound for normalization [4].

Lure Development for Invasive Cerambycidae

The identification of 2-methyldocosane as a major, female-specific component of the A. glabripennis trail pheromone [2] directly supports its use in the development of monitoring lures for this globally regulated quarantine pest. Regulatory agencies and forestry protection programs developing pheromone-baited traps for early detection of Asian longhorned beetle infestations require this specific compound in defined ratios with the co-identified components ((Z)-9-tricosene, (Z)-9-pentacosene, (Z)-7-pentacosene). Substitution with any other alkane would render the lure non-functional, as demonstrated by the behavioral data showing males respond only to the complete four-component blend [2]. Procurement of high-purity 2-methyldocosane from reputable specialty chemical suppliers is a prerequisite for any ALB pheromone deployment program.

Long-Chain Alkane Phase & Thermophysical Studies

The dramatic melting point difference between 2-methyldocosane (estimated mp ~14°C) and its straight-chain counterpart n-docosane (experimental mp 44°C) [5] makes this compound pair a valuable model system for studying the effect of a single methyl branch on the solid-state packing, phase transitions, and thermophysical properties of long-chain alkanes. The NIST Thermodynamics Research Center maintains critically evaluated thermophysical property recommendations for 2-methyldocosane, including normal boiling temperature, critical temperature, critical pressure, density, heat capacity, enthalpy, viscosity, and thermal conductivity as functions of temperature and pressure [6]. Researchers in the fields of phase-change materials, lubricant science, and hydrocarbon fuel chemistry may select 2-methyldocosane specifically to investigate how terminal branching modulates key properties relative to the well-characterized linear n-alkane series.

Application
Selection Property
Validation Focus
Pheromone Reconstitution
2-Methyl positional isomer identity
Species-specific bioassay response confirmation
GC-MS CHC Profiling Standard
Certified analytical standard concentration
Retention index and mass spectral library matching
ALB Lure Development
Blend-specific obligate component
Field lure bioactivity with complete four-component blend
Long-Chain Alkane Phase Studies
Methyl-branch disruption of crystalline packing
NIST critically evaluated thermophysical property review
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